molecular formula C4H8N4O4S B056016 4,6-Diaminopyrimidine sulfate CAS No. 123501-43-9

4,6-Diaminopyrimidine sulfate

Cat. No.: B056016
CAS No.: 123501-43-9
M. Wt: 208.2 g/mol
InChI Key: KVQQUKZVGBKTLQ-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine sulfate is an organic compound with the molecular formula C4H8N4O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications .

Mechanism of Action

Target of Action

4,6-Diaminopyrimidine sulfate is a diaminopyrimidine derivative. Diaminopyrimidines, such as Pyrimethamine, are known to inhibit the dihydrofolate reductase (DHFR) of plasmodia and thereby block the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This activity is highly selective against plasmodia and Toxoplasma gondii .

Mode of Action

The compound’s interaction with its targets results in the inhibition of DHFR, which leads to the blocking of the biosynthesis of purines and pyrimidines. This, in turn, prevents DNA synthesis and cell multiplication, thereby inhibiting the growth of the pathogen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid pathway. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This disruption affects the downstream effects of DNA synthesis and cell multiplication .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell multiplication. This results in the prevention of the growth and proliferation of the pathogen, thereby exerting its therapeutic effect .

Biochemical Analysis

Biochemical Properties

4,6-Diaminopyrimidine sulfate may play a role in biochemical reactions, particularly those involving nucleic acids. As a pyrimidine derivative, it is structurally similar to the nucleobases cytosine and thymine, which are key components of DNA

Cellular Effects

Some diaminopyrimidine derivatives have been shown to exhibit anticancer activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some diaminopyrimidines are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

Some diaminopyrimidine derivatives have shown potent anticancer activity against various cancer cell lines , indicating that they may have significant temporal effects on cellular function.

Dosage Effects in Animal Models

Sulfonamides, a class of drugs that includes some diaminopyrimidines, have been used in veterinary medicine, and their dosage effects have been studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. As a pyrimidine derivative, it may be involved in nucleotide metabolism. Pyrimidines are key components of nucleic acids and are synthesized and degraded through complex metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine sulfate typically involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The resulting 4,6-diaminopyrimidine is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminopyrimidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Diaminopyrimidine sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Diaminopyrimidine
  • 4,5-Diaminopyrimidine
  • 2,6-Diaminopyrimidine

Comparison: 4,6-Diaminopyrimidine sulfate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2,4-diaminopyrimidine and 4,5-diaminopyrimidine, the 4,6-diamino substitution allows for different interactions with biological targets, leading to varied pharmacological effects. This uniqueness makes it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

pyrimidine-4,6-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQUKZVGBKTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482782
Record name 4,6-DIAMINOPYRIMIDINE SULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77709-02-5, 123501-43-9
Record name 4,6-Pyrimidinediamine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77709-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-DIAMINOPYRIMIDINE SULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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